molecular formula C11H20N4O2S B7056187 5-Tert-butyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]tetrazole

5-Tert-butyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]tetrazole

Cat. No.: B7056187
M. Wt: 272.37 g/mol
InChI Key: RHEDDZLNODCZQP-UHFFFAOYSA-N
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Description

5-Tert-butyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]tetrazole is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methylsulfonyl group, and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]tetrazole typically involves multiple steps, starting with the preparation of the core tetrazole ring One common approach is the reaction of a suitable precursor with hydrazine and a nitro compound under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce corresponding amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-Tert-butyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]tetrazole may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-Tert-butyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]tetrazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole

  • 5-(Methylsulfonyl)-1H-tetrazole

  • 1-(Methylsulfonylmethyl)cyclopropylmethyltetrazole

Uniqueness: 5-Tert-butyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]tetrazole stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This feature distinguishes it from other similar compounds and enhances its utility in various applications.

Properties

IUPAC Name

5-tert-butyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S/c1-10(2,3)9-12-13-14-15(9)7-11(5-6-11)8-18(4,16)17/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEDDZLNODCZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=NN1CC2(CC2)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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